(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride
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Overview
Description
(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO5S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of 2,4,6-trimethoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base, leading to the formation of the sulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the methoxy groups, used in similar reactions but with different reactivity and selectivity.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another compound with the same phenyl substitution pattern but different functional group, used as a Lewis base in catalysis.
Uniqueness
(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride is unique due to the presence of three methoxy groups on the phenyl ring, which can affect its reactivity and selectivity in chemical reactions. These substituents can also influence the solubility and stability of the compound, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13ClO5S |
---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO5S/c1-14-7-4-9(15-2)8(6-17(11,12)13)10(5-7)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
NALWSAVIHAUBLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CS(=O)(=O)Cl)OC |
Origin of Product |
United States |
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